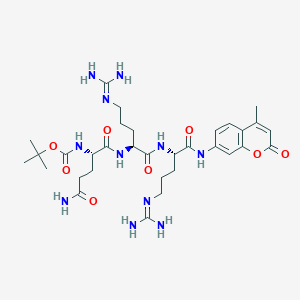

Boc-Gln-Arg-Arg-Mca

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Boc-Gln-Arg-Arg-Mca” is a synthetic product . It is also known as “t-Butyloxycarbonyl-L-glutaminyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide” with a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is a substrate for the carboxyl side of paired basic residue cleaving enzyme .

Physical And Chemical Properties Analysis

“Boc-Gln-Arg-Arg-Mca” has a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is soluble in DMSO (10 mM) . It is stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

“Boc-Gln-Arg-Arg-Mca” is used in the study of fish trypsins for potential applications in biomedicine . Fish trypsins have been studied for the synthesis of industrial peptides and for specific biomedical uses as antipathogenic agents against viruses and bacteria .

Enzyme Kinetics

This compound is used as a substrate in enzyme kinetics studies . For example, it has been used to study the Km and catalytic efficiency of recombinant enzymes .

Protease Activity Assays

“Boc-Gln-Arg-Arg-Mca” is used in protease activity assays . After cleavage of the substrate by trypsin, a fluorescent dye called MCA (7-methoxycoumarin-4-acetic-acid) is released, which can be detected via fluorescence intensity .

Pancreatic Trypsin Activity Assessment

This compound is used in assessing pancreatic trypsin activity . It is one of the commonly used biomarkers for assessing the severity of both in vivo and in vitro experimental acute pancreatitis .

Transmembrane Serine Protease Hepsin Studies

“Boc-Gln-Arg-Arg-Mca” is a substrate for the transmembrane serine protease hepsin . It is used in studies investigating the function and activity of this protease .

Kexin (Kex2 Endoprotease) Assays

This compound is also used for assaying kexin (Kex2 endoprotease) from S. cerevisiae . Kex2 is a yeast protease involved in the processing of precursor proteins .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJHZHFUZJSAA-FKBYEOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gln-Arg-Arg-Mca | |

Q & A

Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?

A1: Boc-Gln-Arg-Arg-MCA acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. Boc-Gln-Arg-Arg-MCA, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)

![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/no-structure.png)

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)